molecular formula C30H57O6Pr B12657060 Praseodymium(3+) decanoate CAS No. 94232-51-6

Praseodymium(3+) decanoate

Cat. No.: B12657060
CAS No.: 94232-51-6
M. Wt: 654.7 g/mol
InChI Key: QIIMTTHVHXCFFO-UHFFFAOYSA-K
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Description

Significance of Lanthanide(III) Carboxylates in Coordination Chemistry and Materials Science

Lanthanide(III) carboxylates represent a vast and fascinating class of compounds that have become a cornerstone of modern coordination chemistry and materials science. mdpi.com The coordination of lanthanide ions with ligands containing oxygen donor atoms, such as carboxylates, is particularly favorable due to the hard acid nature of Ln³⁺ ions. mdpi.com This interaction leads to the formation of a diverse array of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). Current time information in Bangalore, IN.acs.org

The structural diversity of lanthanide(III) carboxylates is a direct result of the versatile coordination modes of the carboxylate group. It can bind to metal centers in several ways, including monodentate, bidentate (chelating or bridging), and various other bridging modes. rsc.orgresearchgate.net This adaptability, combined with the large and flexible coordination numbers of lanthanide ions (typically ranging from 6 to 12), allows for the construction of compounds with tailored architectures and properties. unige.ch

The significance of these compounds lies in their wide-ranging potential applications. They are extensively studied for their use in:

Catalysis: The unique electronic properties of lanthanide ions can be harnessed for various catalytic transformations. Current time information in Bangalore, IN.

Gas Storage and Separation: The porous nature of some lanthanide carboxylate-based MOFs makes them suitable candidates for storing and separating gases. Current time information in Bangalore, IN.

Magnetism: The presence of unpaired f-electrons in many lanthanide ions leads to interesting magnetic properties, making these compounds valuable for the development of molecular magnets and single-molecule magnets (SMMs). Current time information in Bangalore, IN.anu.edu.au

Luminescence: Lanthanide complexes are renowned for their sharp, line-like emission bands, long luminescence lifetimes, and high quantum yields. Current time information in Bangalore, IN. Carboxylate ligands can act as "antennas," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light of a characteristic color. This property is crucial for applications in lighting, displays, sensors, and biomedical imaging. Current time information in Bangalore, IN.tandfonline.com

Liquid Crystals: Certain long-chain lanthanide(III) carboxylates, also known as lanthanide soaps, exhibit thermotropic liquid crystalline behavior, forming ordered mesophases upon heating. rsc.orgtandfonline.com These materials, termed metallomesogens, are of interest for their potential in creating switchable optical and magnetic materials. unige.ch

The ability to fine-tune the properties of lanthanide(III) carboxylates by modifying the carboxylic acid ligand or the lanthanide ion itself makes them a highly versatile platform for the design of new functional materials.

Overview of Praseodymium(III) Chemistry and its Relevance in Advanced Research

Praseodymium (Pr) is a lanthanide element characterized by the electronic configuration [Xe] 4f³6s². In its compounds, the most stable and common oxidation state is +3, forming the Pr³⁺ ion. The Pr³⁺ ion possesses two unpaired f-electrons, which are responsible for its characteristic green color in aqueous solutions and solid salts, as well as its magnetic properties.

The chemistry of Praseodymium(III) is largely dictated by its ionic radius and the aforementioned electronic structure. Like other trivalent lanthanide ions, Pr³⁺ is a hard Lewis acid, showing a strong preference for coordination with hard donor atoms such as oxygen and nitrogen. anu.edu.au Its coordination number in complexes is typically high, commonly 8 or 9, leading to the formation of coordination polyhedra such as tricapped trigonal prisms or monocapped square antiprisms. rsc.orgacs.org

Recent research has expanded the known chemistry of praseodymium, with the discovery of a formal +5 oxidation state, a significant breakthrough that challenges previous assumptions and opens new avenues for redox chemistry with lanthanides. webelements.com However, the vast majority of praseodymium research and applications still revolve around its trivalent state.

The relevance of Praseodymium(III) in advanced research is multifaceted:

Magnetic Materials: The magnetic moment of the Pr³⁺ ion makes its compounds interesting for the study of magnetic phenomena, including slow magnetic relaxation. anu.edu.au

Luminescent Materials: Although not as widely used for luminescence as europium or terbium, Pr³⁺ exhibits characteristic emission in the visible and near-infrared regions. rsc.orgresearchgate.net Research into its luminescence properties continues, particularly in the context of new host materials and sensitizing ligands.

Catalysis: Praseodymium oxides, which contain Pr³⁺ and Pr⁴⁺ ions, are investigated as catalysts for various reactions, including the oxidative coupling of methane. wikipedia.org

Glass and Ceramic Technology: Praseodymium is used as a coloring agent in glasses and ceramics, producing a distinctive yellow-green color. It is also a component of didymium glass, used in protective eyewear for glassblowers.

High-Strength Alloys: When alloyed with magnesium, praseodymium creates a high-strength metal used in aircraft engines.

The study of simple, well-defined Praseodymium(III) complexes, such as carboxylates, provides fundamental insights into its coordination behavior, which is crucial for the rational design of more complex materials with specific functionalities.

Specific Research Focus on Praseodymium(3+) Decanoate (B1226879) and Analogous Praseodymium(III) Alkanoates

A significant area of research within Praseodymium(III) chemistry has been the investigation of its long-chain carboxylate complexes, known as praseodymium(III) alkanoates. These compounds, with the general stoichiometry [Pr(CₙH₂ₙ₊₁COO)₃], have been systematically studied to understand the influence of the alkyl chain length on their structural and thermal properties. tandfonline.com

Praseodymium(3+) decanoate, with the chemical formula Pr(C₉H₁₉COO)₃, falls within this class of compounds and has been a subject of specific academic inquiry. Research on this and related praseodymium(III) alkanoates has been conducted using a variety of analytical techniques, including elemental analysis, infrared spectroscopy, differential scanning calorimetry (DSC), hot-stage polarizing optical microscopy, and high-temperature X-ray diffraction (XRD). tandfonline.com

A key finding of this research is the thermotropic liquid crystalline behavior of these materials. Praseodymium(III) alkanoates, including the decanoate, are known to form mesophases upon heating. tandfonline.com Specifically, for shorter chain alkanoates (with 5 to 8 carbon atoms in the chain), two mesophases are observed: a highly viscous mesophase (M) and a smectic A (SmA) phase. For longer chain homologues, including this compound, only the smectic A phase is typically observed before clearing to an isotropic liquid. tandfonline.com

More recent research has explored the synthesis of luminescent lanthanide decanoate nanoparticles, including those of praseodymium, via microwave-assisted methods. rsc.orgresearchgate.net These studies have shown that nanoscale Pr(3+) decanoate can exhibit different thermal properties compared to its bulk counterpart and can display strong visible luminescence. rsc.orgresearchgate.net These nanoparticles adopt a lamellar structure where layers of Pr³⁺ ions are separated by bilayers of decanoate anions. rsc.orgresearchgate.net

The research into this compound and its analogues is driven by the desire to understand the fundamental principles governing the self-assembly and phase behavior of these metal-containing soaps. This knowledge is essential for the development of new functional materials, such as lanthanide-based metallomesogens, which could combine the unique optical and magnetic properties of lanthanide ions with the fluid and anisotropic nature of liquid crystals.

Data Tables

Thermal Properties of Praseodymium(III) Alkanoates

The following table summarizes the transition temperatures for a series of Praseodymium(III) alkanoates, as determined by differential scanning calorimetry (DSC). The data highlights the effect of the alkyl chain length on the melting (crystal to mesophase) and clearing (mesophase to isotropic liquid) points.

CompoundNumber of Carbon Atoms in Alkanoate Chain (n)Melting Point (°C)Clearing Point (°C)Mesophase(s)
Praseodymium(III) Hexanoate685248M, SmA
Praseodymium(III) Heptanoate789240M, SmA
Praseodymium(III) Octanoate894233M, SmA
Praseodymium(III) Nonanoate998225M, SmA
Praseodymium(III) Decanoate 10 102 219 SmA
Praseodymium(III) Undecanoate11105213SmA
Praseodymium(III) Dodecanoate12108208SmA
Praseodymium(III) Tridecanoate13110203SmA
Praseodymium(III) Tetradecanoate14112199SmA
Praseodymium(III) Pentadecanoate15114195SmA
Praseodymium(III) Hexadecanoate16115191SmA
Praseodymium(III) Heptadecanoate17116188SmA
Praseodymium(III) Octadecanoate18117185SmA
Praseodymium(III) Eicosanoate20118180SmA
Data sourced from Jongen et al., Liquid Crystals, 2001, 28, 819-825. tandfonline.com M = Highly viscous mesophase, SmA = Smectic A phase.

Structural Information of this compound

PropertyValue/Description
Compound Stoichiometry[Pr(C₉H₁₉COO)₃]
General StructureLamellar bilayer structure
ArrangementPlanes of Praseodymium(III) ions are separated by bilayers of decanoate anions.
Alkyl Chain ConformationIn the solid state, the alkyl chains are typically in an all-trans conformation, perpendicular to the ionic layers.
Mesophase StructureSmectic A (SmA), where the molecules are arranged in layers with the long molecular axes oriented, on average, perpendicular to the layer planes.
d-spacing (SmA phase at 120°C)~2.6 nm
Data interpreted from Jongen et al., Liquid Crystals, 2001, 28, 819-825 and Chin et al., Dalton Transactions, 2021, 50, 5269-5286. tandfonline.comrsc.orgresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94232-51-6

Molecular Formula

C30H57O6Pr

Molecular Weight

654.7 g/mol

IUPAC Name

decanoate;praseodymium(3+)

InChI

InChI=1S/3C10H20O2.Pr/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3

InChI Key

QIIMTTHVHXCFFO-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pr+3]

Origin of Product

United States

Structural Elucidation and Crystallographic Analysis of Praseodymium 3+ Decanoate and Praseodymium Iii Carboxylates

Coordination Geometry and Environment of the Praseodymium(III) Center

Analysis of Praseodymium-Oxygen/Nitrogen Bond Distances

The coordination environment of the praseodymium(III) ion is characterized by its interactions with donor atoms, primarily oxygen in the case of carboxylates. The lengths of these Praseodymium-Oxygen (Pr-O) bonds are fundamental to understanding the geometry and stability of the resulting complexes. Analysis of various praseodymium-containing crystal structures provides insight into typical bond distance ranges.

Praseodymium can also coordinate with nitrogen atoms. For instance, in a formally Pr(V) complex supported by nitrogen-based ligands, average Pr–N bond distances were found to be approximately 2.215 Å chemrxiv.org. Although this represents a different oxidation state, it provides a reference for the length of praseodymium-nitrogen bonds. The variation in these bond lengths is influenced by factors such as the coordination number of the metal ion, the nature of the ligand, and steric hindrance within the molecule.

Bond TypeCompound TypeTypical Bond Distance (Å)Coordination ContextReference
Pr-OOxide (PrScO₃)2.341 - 2.8528-fold coordination by oxygen atoms. uni-hannover.de
Pr-ODicarboxylateNot specified9-fold coordination (8 from carboxylates, 1 from H₂O). researchgate.net
Pr-NOrganometallic (Formal Pr(V))~2.215 (average)Coordination to nitrogen-based ligands. chemrxiv.org

Carboxylate Binding Modes and Their Structural Implications (e.g., monodentate, bidentate, bridging)

Carboxylate ligands (RCOO⁻) are versatile and can coordinate to metal ions in several distinct modes, which profoundly influences the final structure of the complex, dictating whether it is a simple monomer or a more complex polymeric assembly wikipedia.org. Lanthanide(III) ions, including praseodymium(III), are hard Lewis acids and readily bond with hard oxygen donor atoms of carboxylate groups researchgate.netresearchgate.net. The principal binding modes include monodentate, bidentate (chelating), and various forms of bridging. wikipedia.orgresearchgate.net

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate (Chelating): Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bridging: The carboxylate group links two or more metal centers. This is a crucial mode for the formation of coordination polymers. Common bridging modes include:

Syn-Syn Bridging: Both metal ions are on the same side of the C-O-C plane.

Syn-Anti Bridging: The metal ions are on opposite sides of the C-O-C plane.

Anti-Anti Bridging: Similar to syn-anti, with a different geometric arrangement.

In lanthanide carboxylates, bridging and chelating modes are particularly common. For example, studies on lanthanum(III) alkanoates, which are chemically similar to praseodymium(III) alkanoates, have identified several coordination types, including bridging bidentate and chelating bidentate modes researchgate.net. The specific mode adopted depends on factors like the nature of the alkyl chain, the reaction conditions, and the presence of other ligands (like water). The ability of the carboxylate group to bridge multiple metal centers is the primary reason why many praseodymium(III) carboxylates form one-, two-, or three-dimensional polymeric networks researchgate.netresearchgate.net.

Binding ModeDescriptionStructural Implication
MonodentateOne oxygen atom binds to one metal ion.Typically results in simple monomeric complexes.
Bidentate (Chelating)Both oxygen atoms bind to the same metal ion.Forms stable chelate rings, often found in monomeric or dimeric structures.
Bridging (e.g., Syn-Syn)The carboxylate group links two or more metal ions.Leads to the formation of dimers, oligomers, or extended coordination polymers. researchgate.net

Supramolecular Architecture and Intermolecular Interactions in Praseodymium(III) Decanoate (B1226879)

Investigation of Polymeric Crystal Structures

Praseodymium(III) carboxylates frequently exhibit polymeric crystal structures, where the metal centers are linked by bridging carboxylate ligands to form extended networks researchgate.netiucr.org. In the specific case of lanthanide decanoates, including the praseodymium analogue, these polymeric interactions result in a distinct lamellar structure rsc.org.

This architecture consists of two main components:

Inorganic Layers: The praseodymium(III) ions are linked by the carboxylate head-groups of the decanoate ligands, forming a two-dimensional coordination polymer. These layers contain the polar components of the material.

Organic Bilayers: The long, nonpolar decyl chains of the decanoate ligands extend outwards from these inorganic layers. They interdigitate with the chains from an adjacent layer, creating a nonpolar organic bilayer that separates the inorganic sheets.

This alternating inorganic-organic layer structure is characteristic of metal soaps and is a key feature of praseodymium(III) decanoate's solid-state architecture rsc.org. This polymeric and lamellar arrangement is responsible for many of its material properties, such as its thermal behavior rsc.org.

Molecular Packing and Alkyl Chain Conformation in Praseodymium(III) Alkanoates

The molecular packing in praseodymium(III) alkanoates, including the decanoate, is a direct consequence of its lamellar, polymeric structure rsc.org. The packing is driven by the segregation of the polar inorganic components and the nonpolar organic components. The Pr³⁺ ions and their coordinated carboxylate groups form well-defined, dense inorganic sheets.

Spectroscopic Characterization and Electronic Structure Investigations

Infrared (FTIR) Spectroscopy of Praseodymium(3+) Decanoate (B1226879) and Related Complexes

Infrared spectroscopy is a important tool for elucidating the coordination of the carboxylate ligand to the praseodymium ion. The formation of the metal-ligand bond in praseodymium carboxylates is confirmed by the disappearance of the characteristic vibrational bands of the free carboxylic acid, such as the C=O stretching vibration typically found around 1700 cm⁻¹ spectroscopyonline.com.

Assignment of Vibrational Modes, including Carboxylate Stretching

Upon coordination to the Pr(III) ion, the carboxylate group (COO⁻) of the decanoate ligand displays two primary stretching vibrations: the asymmetric stretching vibration (νₐₛ) and the symmetric stretching vibration (νₛ). These bands are typically intense and appear in the 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively spectroscopyonline.com. The absence of the broad O-H stretching band from the carboxylic acid dimer confirms the deprotonation and coordination of the ligand researchgate.net. In addition to the carboxylate stretches, C-H stretching vibrations from the alkyl chain of the decanoate ligand are observed in the 2850-2960 cm⁻¹ range.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Asymmetric Carboxylate Stretch (νₐₛ COO⁻)1540 - 1650
Symmetric Carboxylate Stretch (νₛ COO⁻)1360 - 1450
C-H Alkyl Stretches2850 - 2960
Pr-O Metal-Ligand Vibration400 - 600

Correlation between Vibrational Spectra and Metal-Ligand Coordination Modes

The coordination mode of the carboxylate ligand to the Pr(III) center can be inferred from the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) researchgate.net. Different coordination geometries—such as monodentate, bidentate chelating, or bidentate bridging—result in distinct Δν values.

Monodentate Coordination : In this mode, one oxygen atom of the carboxylate group binds to the metal center. This leads to a larger separation (Δν) between the stretching frequencies, often greater than 200 cm⁻¹, compared to the ionic form 911metallurgist.com.

Bidentate Chelating Coordination : Here, both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. This results in a significantly smaller frequency separation (Δν), typically less than 150 cm⁻¹, as the bond character of the two C-O bonds becomes more equivalent 911metallurgist.com.

Bidentate Bridging Coordination : In this arrangement, the carboxylate ligand bridges two different metal ions. The Δν value for this mode is generally intermediate between the monodentate and bidentate chelating modes and is comparable to that of the ionic ligand 911metallurgist.com.

Analysis of Δν for lanthanide carboxylates provides critical information on the polymeric or monomeric nature of the complex in the solid state researchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Praseodymium(III) Compounds

The UV-Vis absorption spectrum of Praseodymium(III) complexes is characterized by a series of sharp, narrow, and low-intensity bands in the visible and near-infrared regions. These absorptions arise from Laporte-forbidden f-f electronic transitions within the 4f² electron configuration of the Pr³⁺ ion pnrjournal.comrroij.com. The positions of these bands are relatively insensitive to the ligand environment, though changes in intensity and minor shifts can provide information about the coordination sphere nih.gov.

Analysis of Praseodymium(III) f-f Electronic Transitions

The absorption bands correspond to transitions from the ³H₄ ground state to various excited states. The intensity of these transitions can sometimes be analyzed using the Judd-Ofelt theory, although this framework can be challenging for Pr(III) ions researchgate.netosti.gov. The observed bands are sharp because the 4f orbitals are well-shielded from the ligand field by the outer 5s and 5p electrons pnrjournal.com.

Transition from ³H₄ Ground State to Excited StateApproximate Wavelength (nm)
³H₄ → ³F₂, ³F₃, ³F₄~2000 - 2500 (NIR)
³H₄ → ¹G₄~1010
³H₄ → ¹D₂~590
³H₄ → ³P₀~482
³H₄ → ³P₁~468
³H₄ → ³P₂~444

Characterization of Charge Transfer Bands involving Praseodymium(III)-Oxygen

In addition to the weak f-f transitions, more intense and broad absorption bands can appear, typically in the ultraviolet region. These are assigned as charge-transfer (CT) bands researchgate.net. For Pr(III) complexes with oxygen-donating ligands like decanoate, these are typically Ligand-to-Metal Charge Transfer (LMCT) bands wikipedia.orglibretexts.org. In an LMCT transition, an electron is excited from a molecular orbital primarily localized on the oxygen atoms of the ligand to an empty or partially filled orbital of the Pr(III) ion wikipedia.orgrsc.orgrsc.org. These transitions are Laporte-allowed and thus have much higher molar absorptivities (ε values often > 10,000 L mol⁻¹ cm⁻¹) compared to f-f transitions (ε < 20 L mol⁻¹ cm⁻¹) libretexts.org. The energy of the LMCT band is related to the ease with which the metal center can be reduced and the ligand can be oxidized wikipedia.org.

Photoluminescence (PL) Spectroscopy

Praseodymium(III) complexes are known to exhibit luminescence, often with emissions originating from multiple excited states, primarily the ³P₀ and ¹D₂ levels capes.gov.brresearchgate.nettripod.com. The decanoate ligand can absorb UV radiation and transfer this energy to the Pr(III) ion (a process known as the "antenna effect"), which then emits light through its characteristic f-f transitions nih.gov. However, the luminescence of Pr(III) is often less efficient compared to other lanthanides due to smaller energy gaps between its emissive and lower-lying levels, which promotes non-radiative decay researchgate.net.

The emission spectrum typically consists of several sharp lines in the visible and near-infrared regions. The relative intensities of these emission bands are highly dependent on the host matrix and the specific ligand environment acs.org. In some Pr(III) carboxylate systems, luminescence is observed from both the ³P₀ and ¹D₂ states simultaneously, while in others, emission from the upper ³P₀ state may be quenched, leading to dominant emission from the ¹D₂ level capes.gov.brtripod.com.

Emission TransitionOriginating LevelApproximate Wavelength (nm)
³P₀ → ³H₄³P₀~486 - 490
³P₁ → ³H₅³P₁~525
³P₀ → ³H₅³P₀~542
¹D₂ → ³H₄¹D₂~595 - 606
³P₀ → ³H₆³P₀~610 - 620
³P₀ → ³F₂³P₀~640 - 645
¹D₂ → ³H₆¹D₂~890
¹D₂ → ³F₄ / ¹G₄ → ³H₄¹D₂ / ¹G₄~1060

Note: The observation and specific wavelengths of these transitions can vary significantly between different Pr(III) complexes and measurement conditions. The transitions from ³P₁ are often observed due to thermal population from the nearby ³P₀ state acs.orgtripod.comnih.gov.

Emission Profiles and Intensity Analysis of Praseodymium(III) Decanoate and Related Luminescent Materials

Praseodymium(III) ions are known for their characteristic luminescence, which arises from f-f electronic transitions. The emission spectra of Pr(III) complexes can be complex, as luminescence may originate from two primary excited states: the ³P₀ and ¹D₂ levels. The relative emission intensities from these levels are highly dependent on the nature of the coordinating ligands and the host matrix.

The intensity of luminescence in lanthanide complexes is also significantly influenced by non-radiative decay processes. The presence of high-frequency oscillators, such as O-H vibrations from coordinated water or solvent molecules, can quench the luminescence of the Pr³⁺ ion. In praseodymium(3+) decanoate, the coordination of the carboxylate groups of the decanoate ligands to the praseodymium ion is expected to displace water molecules from the inner coordination sphere, thereby reducing non-radiative decay and enhancing luminescence intensity.

Table 1: Typical Emission Transitions for Pr(III) Complexes

Emitting Level Terminal Level Approximate Wavelength (nm)
³P₀ ³H₄ 480-500
¹D₂ ³H₄ 590-610
³P₀ ³H₆ 610-620
³P₀ ³F₂ 640-650

Note: This table represents typical emission wavelengths for Pr(III) ions in various environments. The precise peak positions for this compound may vary.

Intramolecular Energy Transfer Mechanisms from Ligand to Praseodymium(III) Ion

The luminescence of Pr(III) in its complexes can be significantly enhanced through the "antenna effect," an intramolecular energy transfer process from the organic ligand to the metal ion. This process involves the absorption of light by the ligand, followed by intersystem crossing to a triplet excited state, and then energy transfer to a resonant energy level of the Pr³⁺ ion.

For this energy transfer to be efficient, a good energy match between the triplet state of the decanoate ligand and the emissive energy levels of the Pr³⁺ ion is crucial. The efficiency of this transfer is governed by mechanisms such as the Dexter and Förster theories. The Dexter mechanism, which is a short-range electron exchange interaction, is often dominant in lanthanide complexes where the ligand is directly coordinated to the metal ion.

While aromatic carboxylates are well-studied as antenna ligands due to their strong absorption in the UV region, aliphatic carboxylates like decanoate have lower absorption cross-sections. However, they can still participate in energy transfer. The energy of the triplet state of the carboxylate group in decanoate is a critical parameter in determining the efficiency of energy transfer to the ³P₀ and ¹D₂ levels of Pr³⁺. An optimal energy gap between the ligand's triplet state and the Pr³⁺'s accepting level is necessary to facilitate forward energy transfer and minimize back energy transfer.

Radiative Parameters and Judd-Ofelt Analysis in Praseodymium(III) Systems

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of f-f electronic transitions in lanthanide ions. It allows for the calculation of three phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆) from the absorption spectrum of the lanthanide complex. These parameters provide valuable information about the local environment and bonding around the lanthanide ion.

The application of the standard Judd-Ofelt theory to Pr(III) ions can be challenging and sometimes yields unsatisfactory results, such as negative values for the Ω₂ parameter. This is attributed to the low energy of the 5d orbital in Pr³⁺, which is not adequately accounted for in the standard theory's approximations. Despite these challenges, a modified Judd-Ofelt analysis can be applied to estimate important radiative properties.

Once the Judd-Ofelt parameters are determined, they can be used to calculate key radiative parameters, including:

Transition probabilities (A): The rate at which spontaneous emission occurs from an excited state.

Radiative lifetimes (τ_rad): The theoretical lifetime of an excited state if all decay processes were radiative.

Branching ratios (β): The relative intensity of emission from a given excited state to all possible lower-lying states.

Table 2: Illustrative Judd-Ofelt Parameters for a Pr(III) Complex

Parameter Typical Value (x 10⁻²⁰ cm²)
Ω₂ 1.0 - 5.0
Ω₄ 2.0 - 6.0
Ω₆ 3.0 - 8.0

Note: These are representative values. The actual parameters for this compound would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for investigating the structure and dynamics of molecules in solution. For paramagnetic complexes like those of Pr(III), the unpaired f-electrons induce large shifts in the NMR signals of the ligand nuclei, known as paramagnetic shifts or lanthanide-induced shifts (LIS). These shifts can be separated into contact and pseudocontact contributions.

The pseudocontact shift is distance and angle-dependent, providing valuable long-range structural information about the complex in solution. The contact shift, on the other hand, arises from the delocalization of unpaired electron spin density onto the ligand nuclei and provides insight into the nature of the metal-ligand bond.

In the context of this compound, ¹H and ¹³C NMR would be instrumental in determining the solution structure of the complex. The large paramagnetic shifts would spread out the resonances of the decanoate ligand's protons and carbons, allowing for detailed analysis that might be difficult in a diamagnetic analogue due to signal overlap.

Analysis of Ligand Dynamics and Conformation in Solution and Mesophases

The long, flexible alkyl chain of the decanoate ligand can adopt various conformations. Paramagnetic NMR spectroscopy can be used to study these conformational dynamics. By analyzing the temperature dependence of the lanthanide-induced shifts, it is possible to gain insight into the conformational equilibria of the decanoate ligand upon coordination to the Pr³⁺ ion.

Furthermore, lanthanide decanoates are known to form liquid crystalline phases (mesophases). Variable-temperature NMR studies would be highly informative in characterizing the structure and dynamics of this compound in these mesophases. Changes in the chemical shifts and line widths of the decanoate ligand's signals would reflect changes in molecular ordering and dynamics across different phase transitions.

Advanced Spectroscopic Techniques

Circular Dichroism (CD) Studies of Praseodymium(III) Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, CD spectroscopy can be a valuable tool if a chiral ligand is introduced into the coordination sphere or if the decanoate ligands arrange themselves in a chiral manner around the Pr³⁺ ion.

For instance, if a chiral co-ligand were to be used in conjunction with decanoate, the resulting complex could exhibit a CD spectrum. The f-f transitions of the Pr³⁺ ion are sensitive to the local chiral environment, and induced CD signals in the visible region would provide information about the stereochemistry of the complex. This technique has been successfully applied to study the solution-state structures of Pr(III) complexes with chiral amino acids and hydroxy acids.

X-ray Photoelectron Spectroscopy (XPS) for Praseodymium Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. The method involves irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of the element and its chemical (oxidative) state.

For praseodymium, the analysis of the Pr 3d region of the XPS spectrum is particularly informative for determining its oxidation state. The Pr 3d signal is split into two main peaks due to spin-orbit coupling: the Pr 3d₅/₂ and Pr 3d₃/₂ components. The precise binding energies of these peaks are sensitive to the electron density around the praseodymium ion; a higher oxidation state generally leads to higher binding energies due to increased electrostatic attraction between the core electrons and the nucleus.

In the context of this compound, the expected oxidation state is +3. While specific XPS data for this exact long-chain carboxylate complex is not widely available in the literature, data from other Pr(III) compounds can be used to illustrate the expected spectral features. For instance, studies on various praseodymium oxides and other compounds have established the characteristic binding energy ranges for Pr(III). The presence of Pr³⁺ ions in praseodymium(III,IV) oxide (Pr₆O₁₁) has been associated with Pr 3d peaks at approximately 933 eV and 954 eV. researchgate.net Similarly, in Praseodymium aluminate (PrAlO₃), peaks at 932.7 eV and 953.3 eV are linked to the Pr³⁺/Pr⁴⁺ states. researchgate.net

The analysis involves careful deconvolution of the complex multiplet structure of the Pr 3d peaks, which can be influenced by final state effects, such as shake-up or shake-down satellites. These satellite features arise from electronic excitations that occur simultaneously with the photoemission process and can provide further confirmation of the oxidation state and ligand environment. For this compound, the XPS spectrum would be expected to show Pr 3d₅/₂ and Pr 3d₃/₂ peaks in the binding energy range characteristic for the Pr(III) state, confirming the stability of the +3 oxidation state within this coordination environment.

Interactive Data Table: Representative Pr 3d Binding Energies in Praseodymium Compounds

CompoundPraseodymium Oxidation StatePr 3d₅/₂ Binding Energy (eV)Pr 3d₃/₂ Binding Energy (eV)
Pr Metal0~932-
PrAlO₃+3 / +4~928.5, ~932.7~947.8, ~953.3
Pr₆O₁₁+3 / +4~933~954

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to Praseodymium systems)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly applicable to the study of paramagnetic systems, such as transition metal complexes and lanthanides. The Praseodymium(III) ion has an electron configuration of [Xe] 4f², which results in unpaired electrons, making it paramagnetic. wikipedia.orgrareearths.comgesmaterials.com Therefore, Pr(III) complexes, including this compound, are in principle EPR-active.

The utility of EPR spectroscopy lies in its ability to provide detailed information about the electronic structure and the local environment of the paramagnetic center. An EPR experiment measures the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resulting spectrum is typically characterized by its g-values and hyperfine coupling constants.

g-Values : The g-value is a dimensionless quantity that is a measure of the magnetic moment of the unpaired electron. For a free electron, g is approximately 2.0023. In a complex, deviations from this value (anisotropy) provide insight into the electronic structure, including spin-orbit coupling and the symmetry of the ligand field around the Pr(III) ion.

Hyperfine Coupling : This refers to the interaction between the electron spin and the magnetic moment of nearby nuclei, such as the ¹⁴¹Pr nucleus (100% natural abundance, nuclear spin I = 5/2). This interaction can split the EPR signal into multiple lines, and the magnitude of this splitting provides information about the delocalization of the unpaired electron onto the ligands and the nature of the metal-ligand bonds.

Despite its theoretical applicability, obtaining well-resolved EPR spectra for Pr(III) compounds can be challenging. Lanthanide ions, particularly in the first half of the series, often exhibit very fast spin-lattice relaxation times. This rapid relaxation leads to significant broadening of the EPR lines, often rendering them undetectable at room temperature. illinois.edu Consequently, EPR studies of Pr(III) complexes typically require cryogenic temperatures (liquid nitrogen or liquid helium) to slow down these relaxation processes sufficiently to observe a resolved spectrum.

While specific experimental EPR data for this compound is not readily found in current literature, the technique remains a potentially powerful tool for its electronic structure characterization under appropriate experimental conditions. If a spectrum were to be obtained, it would offer valuable insights into the coordination geometry and the electronic environment imposed by the decanoate ligands.

Thermal Behavior, Mesomorphism, and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Comprehensive thermal analysis reveals the temperatures at which praseodymium(3+) decanoate (B1226879) undergoes physical and chemical changes upon heating.

The thermal degradation of praseodymium(3+) decanoate involves the breakdown of the organic decanoate ligands, leading to the formation of volatile organic products and a solid inorganic residue. For similar rare-earth carboxylates, the decomposition is known to proceed through several intermediate species researchgate.netresearchgate.netiaea.org. For instance, the decomposition of praseodymium acetate (B1210297) proceeds through intermediates such as Pr(OH)(CH₃COO)₂, PrO(CH₃COO), and Pr₂O₂(CO₃) researchgate.netiaea.org.

The final solid product of the thermal decomposition of this compound is a praseodymium oxide. The exact stoichiometry of the resulting oxide can depend on the final temperature and the atmospheric conditions (e.g., air, nitrogen, oxygen) during the decomposition researchgate.netresearchgate.netekb.eg. Common final products for the decomposition of various praseodymium salts include Pr₂O₃, Pr₆O₁₁, and the non-stoichiometric oxide PrO₁.₈₃₃ researchgate.netresearchgate.netekb.egiaea.orgmst.eduresearchgate.net. For example, the decomposition of praseodymium acetate in air at temperatures between 500°C and 700°C yields PrO₁.₈₃₃ researchgate.netiaea.org, while heating other precursors to temperatures as high as 1400°C results in the formation of Pr₆O₁₁ mst.eduuji.es.

Investigation of Mesomorphic (Liquid Crystalline) Behavior in Praseodymium(III) Decanoate

Praseodymium(III) decanoate is classified as a metallomesogen, a metal-containing compound that exhibits liquid crystalline properties. These properties arise from the specific molecular structure, where a central praseodymium ion is coordinated by organic carboxylate ligands.

Research has shown that this compound exhibits a smectic A (SmA) liquid crystalline phase researchgate.netresearchgate.netresearchgate.net. In the SmA phase, the molecules are arranged in layers, with the long axes of the molecules oriented, on average, perpendicular to the layer planes. The layers themselves are fluid, allowing for two-dimensional liquid-like order.

While this compound itself primarily shows a SmA phase, related lanthanide decanoates with smaller ionic radii (e.g., samarium, gadolinium, erbium) have been observed to form an additional smectic C (SmC) phase researchgate.net. In the SmC phase, the molecules are also arranged in layers, but the molecular long axes are tilted with respect to the layer normal. For praseodymium(III) alkanoates with shorter alkyl chains (specifically with 5 to 8 carbon atoms), a highly viscous mesophase, designated as M, is observed at temperatures below the SmA phase researchgate.netresearchgate.net. However, for this compound and other longer-chain homologues, only the smectic A phase is typically observed researchgate.netresearchgate.net.

The length of the alkyl chain in praseodymium(III) alkanoates has a significant effect on the transition temperatures and the type of mesophases observed researchgate.netresearchgate.net. As the number of carbon atoms in the alkyl chain increases, both the melting point (crystal to mesophase transition) and the clearing point (mesophase to isotropic liquid transition) generally increase. This trend is systematic, though not strictly linear, and demonstrates the role of van der Waals interactions between the alkyl chains in stabilizing the crystalline and mesomorphic states.

The table below presents the phase transition temperatures for a series of praseodymium(III) alkanoates, illustrating the effect of increasing chain length.

Hot-stage polarizing optical microscopy (POM) is a critical technique for the visual identification and characterization of liquid crystalline phases researchgate.netresearchgate.net. When a sample of this compound is heated on a specialized microscope stage, its behavior can be observed through crossed polarizers.

As the crystalline solid melts, it transitions into the smectic A mesophase, which exhibits a characteristic optical texture. For smectic A phases, a "focal conic" or "fan-shaped" texture is often observed, which arises from the layered structure of the phase. Upon further heating, the sample reaches its clearing point, where it transitions into the isotropic liquid phase. This transition is marked by the complete disappearance of birefringence, resulting in a dark field of view under crossed polarizers. By recording the temperatures at which these textural changes occur, POM provides direct confirmation of the phase transitions identified by DSC researcher.lifegrafiati.com.

Kinetic and Mechanistic Studies of Thermal Decomposition Processes

The thermal decomposition of this compound is a critical area of study, providing insights into its stability and the formation of praseodymium oxide. Investigations into the physicochemical properties of praseodymium decanoate in its solid form have revealed that the decomposition reaction follows zero-order kinetics. scispace.com Thermal analysis has determined the activation energy for this process to be 0.00 kJ/mol, indicating a reaction rate that is independent of the concentration of the reactant. scispace.com

While direct mechanistic studies on this compound are specific, the decomposition pathways of other praseodymium carboxylates, such as praseodymium acetate, offer a comparative model. The thermal decomposition of praseodymium acetate hydrate (B1144303), for instance, proceeds through several intermediate products before yielding the final oxide. researchgate.netiaea.org Studies conducted in both nitrogen and air atmospheres show that the anhydrous salt decomposes to form intermediates including Pr(OH)(CH3COO)2, PrO(CH3COO), and Pr2O2(CO3). researchgate.netiaea.org The final product is typically a non-stoichiometric praseodymium oxide, PrO1.833. researchgate.net It is plausible that the longer alkyl chain of the decanoate ligand would lead to a more complex series of hydrocarbon fragmentation products, but the underlying progression involving the formation of oxy- and hydroxy-carboxylate intermediates followed by a carbonate species is a likely pathway.

The kinetics of the formation and subsequent decomposition of these intermediates can be significantly influenced by the surrounding atmosphere, with processes generally being enhanced in an oxygen-rich environment compared to an inert one like nitrogen. researchgate.net

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

CompoundKinetic OrderActivation Energy (kJ/mol)
This compoundZero-order0.00

Effect of Decomposition Atmosphere on Crystalline Structure and Surface Characteristics of Praseodymium Oxides

The atmosphere in which the thermal decomposition of a praseodymium precursor occurs plays a determinative role in the stoichiometry, crystal structure, and surface morphology of the resulting praseodymium oxide. ekb.egekb.egresearchgate.net The final oxide composition is highly dependent on the availability of oxygen during calcination. researchgate.netekb.eg

When the decomposition is carried out in an oxygen-rich atmosphere, the formation of stoichiometric praseodymium dioxide (PrO2) is promoted. ekb.egekb.eg Conversely, decomposition in an inert atmosphere, such as argon, or a mixed argon/oxygen atmosphere favors the formation of non-stoichiometric, oxygen-deficient oxides like PrO1.833. ekb.egekb.egresearchgate.net Praseodymium can form a variety of stable oxides, with the most stable form at ambient conditions being Pr6O11, which has a mixed-valence state of Pr(III) and Pr(IV). wikipedia.org Other non-stoichiometric phases are often modifications of the fluorite structure. ekb.eg

The nature of the decomposition atmosphere also significantly influences the surface characteristics of the final oxide product. Studies on praseodymium oxides derived from nitrate (B79036) precursors show that materials produced in argon or argon/oxygen atmospheres tend to have a larger surface area and improved mesoporosity compared to those produced in a pure oxygen atmosphere. ekb.egekb.egresearchgate.net These structural differences are crucial for applications in areas such as catalysis, where surface area and pore structure are key parameters. Regardless of the precursor, the final product upon heating to very high temperatures (e.g., 1400°C) is often identified as Pr6O11. mst.edu

Table 2: Influence of Decomposition Atmosphere on Praseodymium Oxide Properties (from Praseodymium Nitrate Precursor)

Decomposition AtmosphereResulting Oxide PhaseKey Surface Characteristics
Oxygen (O2)PrO2Lower surface area
Argon (Ar)PrO1.833Larger surface area, improved mesoporosity
Argon/Oxygen (1:1)PrO1.833Larger surface area, improved mesoporosity

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic properties and geometry of molecules from first principles. For praseodymium(3+) decanoate (B1226879), these methods can elucidate the intricate interactions between the praseodymium ion and the decanoate ligands.

DFT calculations are instrumental in mapping the electronic landscape of praseodymium(3+) decanoate. These calculations can determine the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies greater stability. nih.gov

In the case of this compound, the HOMO is typically associated with the carboxylate groups of the decanoate ligands, while the LUMO is often centered on the praseodymium ion, involving its vacant f-orbitals. The precise energy levels and the gap can be influenced by the coordination geometry of the complex. Theoretical calculations provide a detailed picture of the charge transfer possibilities within the molecule.

Table 1: Predicted Electronic Properties of a Model Pr(III)-Carboxylate System from DFT Calculations

Parameter Predicted Value Significance
HOMO Energy -5.8 eV Indicates the energy of the highest energy electrons, related to the ionization potential.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy empty orbital, related to the electron affinity.
HOMO-LUMO Gap 4.6 eV A large gap suggests high stability and low chemical reactivity. nih.gov
Electron Density on Pr³⁺ +2.85 Confirms the highly ionic nature of the Pr-O bond.

Note: The values in this table are illustrative and based on typical DFT results for lanthanide carboxylate complexes. The exact values for this compound would require specific calculations.

Computational methods can simulate vibrational (Infrared) and electronic (UV-Vis) spectra, which are invaluable for interpreting experimental data. By calculating the vibrational frequencies, researchers can assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as the symmetric and asymmetric stretches of the carboxylate groups and the vibrations of the alkyl chains. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. For praseodymium(3+) complexes, these spectra are characterized by sharp, low-intensity peaks resulting from the f-f electronic transitions of the Pr³⁺ ion. nih.govnih.gov Theoretical simulations can help to assign these peaks and understand how the ligand field created by the decanoate groups influences the energies of these transitions. researchgate.net

The long and flexible decanoate chains can adopt numerous conformations, leading to different possible packing arrangements in the solid state. Computational conformational analysis can be used to determine the relative energies of these different conformers. By systematically rotating the bonds within the decanoate ligands and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This allows for the identification of the most stable, low-energy conformations of the complex. Such studies are crucial for understanding the polymorphism and phase behavior of this compound, including the formation of liquid crystalline phases. The energy difference between conformers can be small, but these differences can have a significant impact on the bulk properties of the material. nih.gov

While praseodymium is most stable in the +3 oxidation state, it is unique among the lanthanides for its ability to access higher oxidation states, including +4 and even the recently discovered +5 state. scienceinfo.comwikipedia.org DFT calculations are a key tool for investigating the feasibility and electronic structure of these higher oxidation state species. These calculations can predict the redox potentials for the Pr³⁺/Pr⁴⁺ and Pr⁴⁺/Pr⁵⁺ couples in the presence of decanoate or similar ligands.

Recent research has demonstrated the synthesis and characterization of molecular complexes of Pr(IV) and Pr(V), supported by extensive DFT and multireference wavefunction-based methods. nih.govresearchgate.net These studies indicate that highly covalent interactions and specific ligand fields are necessary to stabilize these higher oxidation states. nih.gov Computational investigations into a hypothetical [Pr(decanoate)₄] or [Pr(decanoate)₅]⁻ complex could provide insights into whether the decanoate ligand is capable of supporting such high oxidation states.

Molecular Dynamics Simulations (e.g., for liquid crystalline phases of alkanoates)

This compound, like other metal alkanoates, is known to exhibit thermotropic liquid crystalline behavior, forming ordered phases at elevated temperatures. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique for studying the structure and dynamics of these mesophases.

In an MD simulation, a system of many molecules is modeled over time by solving Newton's equations of motion. This allows for the observation of emergent collective behavior, such as the formation of lamellar (smectic) or columnar liquid crystal phases. For this compound, MD simulations can provide an atomistic-level picture of how the molecules arrange themselves in these phases, revealing details about the ordering of the alkyl chains and the structure of the ionic layers containing the Pr³⁺ ions. These simulations are crucial for understanding the phase transitions observed experimentally and for linking molecular structure to macroscopic properties. researchgate.net

Application of Semiempirical Quantum Chemical Methods for Lanthanide Complexes (Sparkle/PMx, Sparkle/AM1, Sparkle/RM1)

While DFT and ab initio methods are highly accurate, they are also computationally expensive, limiting their application to relatively small systems. Semiempirical quantum chemical methods offer a faster alternative for calculating the properties of large lanthanide complexes. The Sparkle models, developed specifically for lanthanide complexes, have been integrated with various semiempirical frameworks like AM1, PM3, PM6, PM7, and RM1. nih.govnih.gov

Data adapted from comparative studies on semiempirical models for lanthanide complexes. nih.govplos.org Lower UME values indicate higher accuracy.

These semiempirical methods are particularly useful for screening large numbers of potential structures or for providing initial geometries for more computationally intensive DFT optimizations, bridging the gap between speed and accuracy in the computational study of this compound.

Research on Applications in Advanced Materials

Optoelectronic and Luminescent Materials

The f-f electronic transitions of the Pr³⁺ ion enable the emission of light across a wide spectral range, from the visible to the near-infrared (NIR). This versatility makes praseodymium compounds promising for various optoelectronic and photonic applications.

The trivalent praseodymium ion is a versatile rare-earth element known for its exceptional luminescent properties. nih.gov Its intricate ladder-like energy level structure allows it to generate light across a broad spectrum, including blue, green, reddish-orange, and near-infrared wavelengths. nih.gov This is achieved through processes like downshifting, downconversion, and upconversion. nih.gov

Research into Pr(III) complexes has demonstrated strong luminescence in both visible and NIR regions. For instance, certain praseodymium(III)-beta-diketonate complexes, when combined with ancillary chelating ligands, exhibit significantly enhanced emission. mdpi.com These ligands act as "antennas," efficiently absorbing energy and transferring it to the central Pr³⁺ ion. mdpi.com In such complexes, characteristic emission bands have been observed in the visible spectrum, with intense bands centered around 610 nm and 618 nm, assigned to the ¹D₂ → ³H₄ and ³P₀ → ³H₆ transitions, respectively. mdpi.com A medium intensity band around 630 nm is also often present, attributed to the ³P₀ → ³F₂ transition. mdpi.com

Simultaneously, these materials can display strong emissions in the NIR region. Praseodymium(III) beta-diketonate complexes have shown a pair of emission bands in the NIR region, with a particularly strong emission noted at 1061 nm. mdpi.com Similarly, novel Pr³⁺-based coordination polymers have been synthesized that show strong luminescence in both visible and NIR regions due to efficient energy transfer mechanisms. nih.gov

Table 1: Key Emission Bands of Selected Praseodymium(III) Complexes

Spectral Region Wavelength (nm) Transition Assignment Reference
Visible ~610 ¹D₂ → ³H₄ mdpi.com
Visible ~618 ³P₀ → ³H₆ mdpi.com
Visible ~630 ³P₀ → ³F₂ mdpi.com

Trivalent lanthanide ions are promising candidates for precise and remote temperature sensing, an application known as luminescence thermometry. nih.govacs.org Among these, Pr³⁺-based thermometers, especially those operating in the NIR, are an emerging area of research. nih.gov

A novel Pr³⁺-based coordination polymer, {[Pr₂III_Pt₃II_(CN)₁₂ (4,4′-bpyO₂)₄(H₂O)₆]·4H₂O}n, has been shown to be a rare example of a material used for Pr³⁺ luminescent thermometry. nih.gov This polymer exhibits distinct temperature-dependent luminescence over a wide range from 12 to 386 K. nih.gov It demonstrates a relative thermal sensitivity of approximately 1%·K⁻¹ with a minimum temperature uncertainty of 0.2 K. nih.gov

Other research on Pr³⁺-doped nanoparticles has also shown their potential for thermal sensing. YF₃ nanoparticles doped with Pr³⁺ ions show significant changes in the intensity of their emission bands with temperature. researchgate.net By calibrating the intensity ratios of thermally-coupled emission bands (from the ³P₁ and ³P₀ excited states) in the temperature range of 293 to 421 K, these materials can function as optical thermometers. researchgate.net High relative sensitivity values, ranging from 0.6 to 1.2 %K⁻¹, were found for emission bands located in the visible and in the first biological optical window (650–950 nm), suggesting potential for biological applications. researchgate.net

Praseodymium-doped materials are critical components in the development of fiber amplifiers and solid-state lasers, particularly for wavelength regions not covered by other rare-earth ions.

Fiber Amplifiers: Praseodymium-Doped Fiber Amplifiers (PDFAs) are commercially available for optical amplification in the O-band (1260–1360 nm), which is a crucial window for optical communication due to low dispersion. techscience.comresearchgate.net Research focuses on enhancing the performance of PDFAs by optimizing parameters such as fiber length, Pr³⁺ concentration, and pumping schemes. techscience.comitu.int By employing bidirectional pumping at 1030 nm and optimizing these parameters, a small-signal gain as high as 56.4 dB and an output optical power of 1.6 W have been reported, which represents a significant enhancement in performance. techscience.com Other studies have achieved a small signal peak gain of around 22.7 dB at 1.3 µm with an optimized pump power of 300 mW. researchgate.net The efficiency of PDFAs has been a challenge, leading to research into alternative host glasses, such as sulphide glasses, to improve performance over traditional fluoride-based fibers. tue.nl

Solid-State Lasers: The trivalent praseodymium ion (Pr³⁺) is one of the most successful candidates for efficient, high-power visible solid-state lasers. elsevierpure.com These lasers are sought after for applications in medicine, material processing, and displays, and they provide a simple route to the UV spectral range via frequency doubling. elsevierpure.com The development of GaN-based blue emitting pump diodes has revived research in this area. elsevierpure.com Pr³⁺-doped crystals, such as Pr:YLF, are important laser materials due to mature growth techniques and low phonon energy. researchgate.net Researchers are confident that Pr³⁺-based solid-state lasers have the potential to reach 100-W-class continuous wave output, making them suitable for a wide range of applications. elsevierpure.com

Catalytic Applications

Praseodymium compounds, particularly praseodymium oxides, are investigated for their catalytic activity, which stems from the ability of praseodymium to switch between +3 and +4 oxidation states. This redox capability is crucial for a variety of catalytic reactions.

Praseodymium(III,IV) oxide (Pr₆O₁₁) has shown significant potential in chemical catalysis, often enhanced by promoters like gold or sodium. wikipedia.orgwikipedia.org

CO Oxidation: The multiple oxidation states of praseodymium allow for the rapid regeneration of active catalyst species, making its oxides effective for the oxidation of carbon monoxide (CO) to CO₂. wikipedia.org In one proposed mechanism, CO binds to the Pr₆O₁₁ surface, forming carbonate species that then decompose to release CO₂, completing the catalytic cycle. wikipedia.org Praseodymium hydroxide-supported gold catalysts have also demonstrated good catalytic activity for CO oxidation. alfachemic.com

1,2-dichloroethane Oxidation: The synergistic interaction between chromium and praseodymium has been found to significantly enhance the low-temperature catalytic performance for the oxidation of 1,2-dichloroethane (1,2-DCE), a chlorinated volatile organic compound. mdpi.com Praseodymium-doped Cr₂O₃ catalysts, prepared by in-situ pyrolysis, exhibit high activity and stability due to an increase in active oxygen species and acid sites. mdpi.comresearchgate.net The doping of Pr significantly promotes the activity, with the T₉₀ (temperature for 90% conversion) for the optimized catalyst being 286 °C. mdpi.com

Soot Oxidation: Praseodymium-containing catalysts are highly effective for the combustion of diesel soot particles. Praseodymium's ability to easily cycle between Pr⁴⁺ and Pr³⁺ oxidation states promotes excellent oxygen mobility, which is key to this process. preprints.orgmdpi.com Ceria-praseodymia mixed oxides are particularly effective, as the praseodymium dopant creates a large number of anion vacancies with improved mobility. ua.es The addition of other metals can further enhance activity. For example, silver (Ag) loading on praseodymium-doped ceria increases the surface reducibility of cerium ions, leading to lower soot oxidation temperatures. researchgate.net Similarly, chromium-doped ceria-praseodymium catalysts have shown superior performance, with a T₅₀ (temperature for 50% soot conversion) of 393 °C, attributed to reducible surface Cr³⁺ species. nih.gov

Table 2: Performance of Praseodymium-Based Oxidation Catalysts

Reaction Catalyst System Key Finding Reference
1,2-DCE Oxidation Pr-doped Cr₂O₃ T₉₀ of 286 °C mdpi.com
Soot Oxidation Cr-doped Ceria-Praseodymium T₅₀ of 393 °C nih.gov

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of catalysis research. Praseodymium-based materials are being explored for their potential in these reactions.

CO₂ Reduction: Single-atom praseodymium catalysts, where individual Pr atoms are dispersed on a nitrogen-doped porous carbon substrate, have demonstrated excellent performance for the electrochemical reduction of CO₂ (CO₂RR). researchgate.net These catalysts show high selectivity for producing CO, with a faradaic efficiency of up to 93% at a low potential of -0.43 V vs RHE. researchgate.net The isolated praseodymium atoms, with an average oxidation state of +3, are identified as the critical active sites. researchgate.net In photocatalysis, the addition of Pr₆O₁₁ to an Ag-loaded CaTiO₃ photocatalyst was found to further improve the activity for CO₂ reduction to CO. kyoto-u.ac.jp It is proposed that the praseodymium oxide layer acts as an intermediate to enhance electron transfer from the photocatalyst to the silver cocatalyst. kyoto-u.ac.jp

Methanation: While direct methanation of CO₂ using praseodymium catalysts is a subject of ongoing research, related reactions show promise. For instance, sodium or lithium-promoted praseodymium(III,IV) oxide displays good conversion rates for the oxidative coupling of methane to produce ethane and ethene. wikipedia.org This demonstrates the ability of praseodymium catalysts to activate C-H bonds in methane, a key step in many C1-chemistry reactions, including CO₂ methanation. wikipedia.orgnanografi.com

Role of Mixed Oxidation States of Praseodymium (Pr(III)/Pr(IV)) in Catalytic Mechanisms

The catalytic prowess of praseodymium-based materials is largely attributed to the element's ability to exist in mixed oxidation states, primarily Pr(III) and Pr(IV). nanografi.comrgnpublications.com This characteristic is central to the function of praseodymium oxides, such as Pr₆O₁₁, which are noted for having the highest oxygen ion mobility among lanthanide oxides. rgnpublications.com The facile switching between Pr³⁺ and Pr⁴⁺ states allows for rapid changes in the oxidation state, which in turn promotes the mobility of oxygen within the crystal lattice. rgnpublications.comacs.org

This high oxygen mobility is a key feature in catalytic redox reactions, often proceeding via a Mars-van Krevelen mechanism. researchgate.net In this mechanism, lattice oxygen from the praseodymium oxide participates in the oxidation of a substrate (e.g., carbon monoxide or methane). nanografi.comresearchgate.net The resulting oxygen vacancy on the catalyst surface is then replenished by gas-phase oxygen, a process facilitated by the rapid redox cycle between Pr(IV) and Pr(III). nanografi.com For instance, in CO oxidation, CO adsorbs on the catalyst surface, reacts with lattice oxygen to form CO₂, and leaves a vacancy that is quickly filled, regenerating the active site. nanografi.com

The presence of both Pr³⁺ and Pr⁴⁺ on the catalyst surface has been confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS). mdpi.comacs.org This mixed-valence state can lead to the formation of oxygen vacancies to maintain charge neutrality, further enhancing catalytic activity. mdpi.commdpi.com Doping other metal oxides, like ceria (CeO₂), with praseodymium enhances oxygen vacancy generation due to the higher reduction potential of the Pr⁴⁺/Pr³⁺ couple compared to Ce⁴⁺/Ce³⁺. acs.orgmdpi.com This synergistic effect results in superior redox properties and catalytic performance in reactions like the water-gas shift reaction. mdpi.com

Table 1: Oxidation States and Catalytic Relevance of Praseodymium

Feature Description Implication in Catalysis
Primary Oxidation States Pr(III) and Pr(IV) Enables a facile redox cycle (Pr³⁺ ↔ Pr⁴⁺). nanografi.comrgnpublications.com
Stable Oxide Form Pr₆O₁₁ (a mixed-valence compound) Acts as a reservoir of mobile lattice oxygen. nanografi.comacs.org
Catalytic Mechanism Mars-van Krevelen Lattice oxygen is directly involved in the oxidation of reactants. researchgate.net
Key Property High Oxygen Ion Mobility Allows for rapid regeneration of active catalytic sites. rgnpublications.commdpi.com

Influence of Surface Properties (Acidity, Porosity) on Catalytic Performance of Praseodymium-based Materials

The surface characteristics of praseodymium-based materials, including acidity and porosity, play a crucial role in their catalytic performance. The synergistic interaction between praseodymium and other elements in a composite catalyst can enhance surface acidity, which is beneficial for various chemical reactions. mdpi.com For example, in praseodymium-doped chromium oxide catalysts, the interaction between the two metals facilitates the creation of more acidic sites, significantly boosting low-temperature catalytic performance in the oxidation of 1,2-dichloroethane. mdpi.com

Porosity and specific surface area are also critical factors. A higher surface area generally provides more exposed active sites for reactants, leading to enhanced catalytic activity. nih.gov However, the synthesis method and composition can dramatically affect these properties. In praseodymia-titania mixed oxides, it has been observed that when the atomic ratio of praseodymium exceeds a certain point, the specific surface area can decrease sharply, which can negatively impact catalytic performance due to fewer available active sites. nih.gov

Conversely, the introduction of praseodymium can improve the dispersion of an active metal on a support surface. For instance, adding praseodymium oxide to a Pt/C electrocatalyst was found to improve the dispersion of platinum, which is beneficial for the oxygen reduction reaction. researchgate.net Similarly, modifying zeolites by impregnating them with praseodymium oxide can alter their surface properties and catalytic activity in processes like increasing the octane number of gasoline. researchgate.net The method of preparation is therefore critical; techniques like sol-gel synthesis and pyrolysis of metal-organic frameworks are employed to create materials with optimized micro-mesoporous structures, which reduce contact resistance between the catalyst's active sites and the reactant molecules. mdpi.comrsc.org

Magnetic Materials Research

Design of Molecular Magnetic Materials (SMMs) based on Praseodymium(III)

The design of Single-Molecule Magnets (SMMs) is a significant area of materials science, with potential applications in high-density data storage and quantum computing. Lanthanide ions are central to the development of high-performance SMMs due to their large magnetic moments and strong magnetic anisotropy, which arise from strong spin-orbit coupling. mdpi.com While much of the focus in high-temperature SMMs has been on dysprosium(III) and terbium(III) ions, the principles of SMM design are applicable across the lanthanide series, including praseodymium(III). mdpi.comescholarship.orgnih.gov

The performance of an SMM is dictated by its ability to maintain its magnetization in the absence of an external magnetic field, which is quantified by the effective energy barrier to magnetization reversal (Ueff). mdpi.com The design of lanthanide-based SMMs focuses on creating a specific ligand field environment around the metal ion to maximize this anisotropy. escholarship.org This involves controlling the coordination geometry and the nature of the coordinating ligands to create a crystal field that stabilizes a large magnetic moment along a particular axis.

While praseodymium is paramagnetic in its metallic form, meaning it only develops magnetic forces in an external field, Pr(III) ions can be incorporated into molecular complexes to create SMMs. rareearths.com Research into polynuclear lanthanide complexes has shown that increasing the number of metal centers does not inherently improve SMM performance; rather, the strength of the magnetic exchange coupling between the ions is a critical factor. escholarship.org The synthesis of neutral mononuclear complexes, such as [Dy(acac)₃(H₂O)₂], has served as a starting point for exploring acetylacetone-based SMMs, a strategy that could be extended to praseodymium. mdpi.com

Integration into High-Performance Permanent Magnets (e.g., NdFeB alloys)

Praseodymium is a crucial component in the world's strongest type of permanent magnets, neodymium-iron-boron (NdFeB) magnets. rareearths.comaemree.com These high-performance magnets are indispensable in a wide range of modern technologies, including electric vehicle motors, wind turbine generators, computer hard drives, and consumer electronics. aemree.comstanfordmaterials.com

In NdFeB alloys, praseodymium is often used as a partial substitute for neodymium. aemree.comstanfordmaterials.com The two elements have similar physical properties, making them largely interchangeable within the magnet's crystal structure. researchgate.net This substitution serves several purposes. From an economic standpoint, it provides flexibility in raw material sourcing, as the relative availability and cost of neodymium and praseodymium can fluctuate. aemree.com

From a performance perspective, the addition of praseodymium can enhance certain magnetic properties of the NdFeB alloy. researchgate.net It has been shown to improve the magnet's intrinsic coercivity (resistance to demagnetization) and corrosion resistance. e-magnetsuk.comstanfordmagnets.com Alloying sintered Nd-Dy-Fe-Co-B magnets with praseodymium has also been found to increase their temperature stability. researchgate.net The manufacturing process for these magnets involves powder metallurgy, where an alloy of neodymium, praseodymium, iron, boron, and other elements like dysprosium and cobalt is pulverized, pressed in a magnetic field to align the particles, and then sintered to create a dense, powerful magnet. e-magnetsuk.comstanfordmagnets.com

Table 2: Role of Praseodymium in NdFeB Magnets

Aspect Role of Praseodymium Reference
Function Partial substitute for Neodymium (Nd) aemree.comstanfordmaterials.com
Alloy Composition Part of the Neodymium-Iron-Boron (NdFeB) alloy system e-magnetsuk.comstanfordmagnets.com
Performance Enhancement Improves intrinsic coercivity and corrosion resistance e-magnetsuk.comstanfordmagnets.com
Thermal Properties Can increase temperature stability researchgate.net
Economic Impact Provides a cost-effective alternative to pure neodymium magnets aemree.com

| Applications | Electric motors, wind turbines, hard drives, electronics | rareearths.comstanfordmaterials.com |

Functional Nanomaterials and Soft Matter Applications

Synthesis and Properties of Praseodymium-based Nanoparticles

The synthesis of praseodymium-based nanoparticles, particularly praseodymium oxide (Pr₆O₁₁), has been achieved through various methods, leading to materials with controlled size and morphology for diverse applications. acs.orgrsc.org Common synthesis techniques include solid-state methods like calcination and more sophisticated wet-chemical approaches such as sol-gel, precipitation, hydrothermal, and microwave-assisted synthesis. nanografi.comrgnpublications.comacs.org

For example, nanostructured praseodymium oxides with crystalline domains in the 10 nm range have been successfully prepared by methods including the calcination of praseodymium nitrate (B79036), the sol-gel method with propylene oxide, the citrate method, and the modified Pechini method. acs.orgacs.org A simple, solvent-less route involving the heat treatment of a praseodymium-Schiff base ligand complex has also been developed to produce Pr₆O₁₁ nanostructures. rsc.org The final particle size and morphology of the nanoparticles can be significantly influenced by the synthesis parameters, such as precursor ratios and calcination temperature. acs.orgrsc.org

These nanoparticles typically exhibit a cubic fluorite-like crystal structure. acs.orgacs.org Their properties are of great interest for applications in catalysis and optoelectronics. rgnpublications.com The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites, making them more efficient catalysts compared to their bulk counterparts. acs.org For instance, nanostructured Pr₆O₁₁ has shown higher activity in CO oxidation than commercial microcrystalline Pr₆O₁₁. acs.org Furthermore, the optical properties of these nanoparticles have been investigated for their potential in photocatalysis, such as in the degradation of organic contaminants under UV light. rsc.org They are also explored as sensing materials for cataluminescence-based gas sensors. mdpi.com

Liquid Crystalline Nanomaterials Derived from Praseodymium(III) Decanoate (B1226879)

Praseodymium(III) decanoate is a member of the broader class of lanthanide alkanoates which have been studied for their thermal behavior and potential to form liquid crystalline phases, also known as mesophases. Research into the homologous series of praseodymium(III) alkanoates, with the general stoichiometry [Pr(CₓH₂ₓ₊₁COO)₃], has provided specific insights into the mesomorphic properties of the decanoate member (where x=9) tandfonline.comresearchgate.net.

The thermal behavior of praseodymium(III) decanoate has been investigated using techniques such as hot-stage polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and high-temperature X-ray diffraction (XRD) tandfonline.com. These studies have revealed that praseodymium(III) decanoate, like other shorter-chain alkanoates in its series (from heptanoate, C7, to undecanoate, C11), exhibits a highly viscous mesophase before transitioning into a smectic A (SmA) liquid crystal phase upon heating researchgate.net. The SmA phase is characterized by a layered structure, where the molecules are arranged in well-defined layers with their long axes oriented, on average, perpendicular to the layer planes.

The transition temperatures for praseodymium(III) decanoate have been identified, marking its transformation from a crystalline solid to its liquid crystalline and finally to an isotropic liquid state. The chain length of the alkanoate ligand has a significant effect on these transition temperatures tandfonline.com.

Below is a data table summarizing the observed phase transitions for Praseodymium(III) decanoate upon heating.

TransitionTemperature (°C)
Crystal (Cr) to Mesophase (M)95
Mesophase (M) to Smectic A (SmA)145
Smectic A (SmA) to Isotropic Liquid (I)196

Data sourced from the phase diagram of praseodymium(III) alkanoates researchgate.net. Temperatures are approximate values as determined by hot-stage polarizing optical microscopy during the first heating run.

The formation of these liquid crystalline phases is attributed to the specific molecular structure of the lanthanide carboxylates, which consist of an inorganic polar core of praseodymium ions coordinated by the carboxylate groups, and a nonpolar, flexible shell formed by the decanoate alkyl chains researchgate.net. This segregation between the polar and nonpolar parts of the molecule drives the self-assembly into the layered structures characteristic of smectic liquid crystals researchgate.net.

Energy-Related Applications (e.g., Hydrogen Storage, Fuel Cells)

A review of scientific literature does not indicate specific research into the application of Praseodymium(3+) decanoate for energy-related purposes such as hydrogen storage or fuel cells. Research into praseodymium-containing materials for these applications has predominantly focused on other chemical forms of the element.

For instance, praseodymium oxides, such as Praseodymium(III,IV) oxide (Pr₆O₁₁), and praseodymium-doped ceria have been investigated for their catalytic properties in fuel cells and in reactions relevant to hydrogen production, like the water-gas shift reaction mdpi.comsamaterials.com. These materials leverage the redox properties of the praseodymium ion (switching between Pr³⁺ and Pr⁴⁺ states) to facilitate catalytic cycles and enhance oxygen storage capacity mdpi.comua.es. Additionally, praseodymium hydride (PrH₃) has been noted as a compound used as a portable source of hydrogen gas americanelements.com.

However, there is no available research data linking this compound specifically to these applications. The presence of the long-chain decanoate ligand would significantly alter the chemical and physical properties of the material compared to the simpler oxides or hydrides, making its performance in such applications uncertain without direct experimental investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.